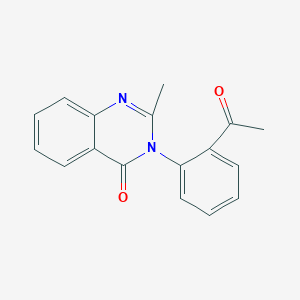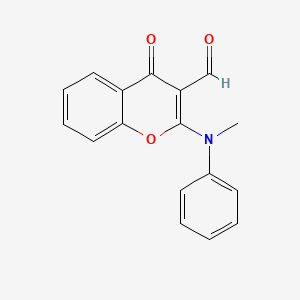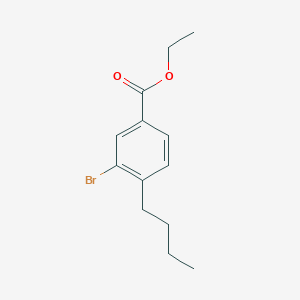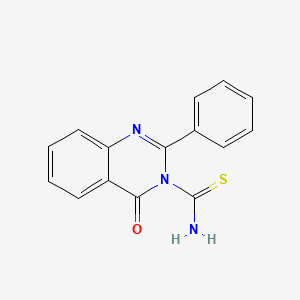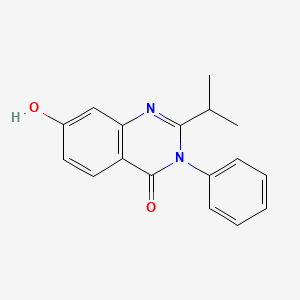
7-Hydroxy-2-isopropyl-3-phenylquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hydroxy-2-isopropyl-3-phenylquinazolin-4(3H)-one is a quinazolinone derivative Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-2-isopropyl-3-phenylquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative and isocyanate.
Cyclization: The aniline derivative undergoes cyclization with isocyanate under acidic or basic conditions to form the quinazolinone core.
Functionalization: Subsequent functionalization steps introduce the hydroxy, isopropyl, and phenyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to improve solubility and reaction efficiency.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
反応の種類
7-ヒドロキシ-2-イソプロピル-3-フェニルキナゾリン-4(3H)-オンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシ基のカルボニル基への変換。
還元: キナゾリンオンコアの対応するジヒドロキナゾリンへの還元。
置換: フェニルまたはイソプロピル位置への異なる置換基の導入。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、三酸化クロム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン化剤、有機金属試薬。
主な生成物
酸化: 7-オキソ-2-イソプロピル-3-フェニルキナゾリン-4(3H)-オンの生成。
還元: 7-ヒドロキシ-2-イソプロピル-3-フェニル-1,2,3,4-テトラヒドロキナゾリンの生成。
置換: 使用される試薬に応じて、さまざまな置換誘導体が生成されます。
科学的研究の応用
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 抗炎症作用や抗がん作用など、その生物活性の調査。
医学: さまざまな疾患の治療薬としての開発の可能性。
産業: 新素材の開発や化学反応の触媒としての使用。
作用機序
7-ヒドロキシ-2-イソプロピル-3-フェニルキナゾリン-4(3H)-オンの作用機序は、その特定の生物学的標的に依存します。可能性のある機序には次のようなものがあります。
酵素阻害: 疾患経路に関与する重要な酵素の阻害。
受容体結合: 特定の受容体との相互作用により、細胞応答を調節します。
シグナル伝達: シグナル伝達経路を妨害して細胞機能を変化させます。
6. 類似の化合物との比較
類似の化合物
- 7-ヒドロキシ-2-メチル-3-フェニルキナゾリン-4(3H)-オン
- 7-ヒドロキシ-2-エチル-3-フェニルキナゾリン-4(3H)-オン
- 7-ヒドロキシ-2-イソプロピル-3-メチルキナゾリン-4(3H)-オン
独自性
7-ヒドロキシ-2-イソプロピル-3-フェニルキナゾリン-4(3H)-オンは、その特定の置換パターンによってユニークです。この置換パターンは、他のキナゾリンオン誘導体と比較して、異なる生物活性和化学反応性を付与する可能性があります。
類似化合物との比較
Similar Compounds
- 7-Hydroxy-2-methyl-3-phenylquinazolin-4(3H)-one
- 7-Hydroxy-2-ethyl-3-phenylquinazolin-4(3H)-one
- 7-Hydroxy-2-isopropyl-3-methylquinazolin-4(3H)-one
Uniqueness
7-Hydroxy-2-isopropyl-3-phenylquinazolin-4(3H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.
特性
分子式 |
C17H16N2O2 |
|---|---|
分子量 |
280.32 g/mol |
IUPAC名 |
7-hydroxy-3-phenyl-2-propan-2-ylquinazolin-4-one |
InChI |
InChI=1S/C17H16N2O2/c1-11(2)16-18-15-10-13(20)8-9-14(15)17(21)19(16)12-6-4-3-5-7-12/h3-11,20H,1-2H3 |
InChIキー |
BTXSVUJOLKXEFC-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC2=C(C=CC(=C2)O)C(=O)N1C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


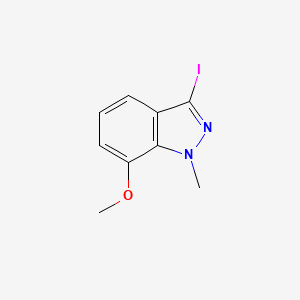
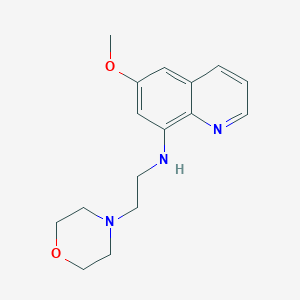
![3-[Chloro(dimethyl)silyl]propyl benzylcarbamate](/img/structure/B11843462.png)
